REACTION_CXSMILES
|
ClC1C(=O)C(C#N)=C(C#N)C(=O)C=1Cl.[CH2:15]([C:18]1[C:35]2[CH2:34][C:33]3[C:24](=[C:25]([CH2:39][CH2:40][CH3:41])[C:26]4[C:31]([C:32]=3[CH2:36][CH2:37][CH3:38])=[CH:30][CH:29]=[CH:28][CH:27]=4)[CH2:23][C:22]=2[C:21]([CH2:42][CH2:43][CH3:44])=[C:20]([C:45]([O:47][CH3:48])=[O:46])[C:19]=1[C:49]([O:51][CH3:52])=[O:50])[CH2:16][CH3:17]>O1CCOCC1>[CH2:15]([C:18]1[C:35]2[C:22](=[CH:23][C:24]3[C:33]([CH:34]=2)=[C:32]([CH2:36][CH2:37][CH3:38])[C:31]2[C:26](=[CH:27][CH:28]=[CH:29][CH:30]=2)[C:25]=3[CH2:39][CH2:40][CH3:41])[C:21]([CH2:42][CH2:43][CH3:44])=[C:20]([C:45]([O:47][CH3:48])=[O:46])[C:19]=1[C:49]([O:51][CH3:52])=[O:50])[CH2:16][CH3:17]
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Name
|
|
Quantity
|
0.05 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(C(=C(C(C1Cl)=O)C#N)C#N)=O
|
Name
|
dimethyl 5,12-dihydro-1,4,6,11-tetrapropylnaphthacene-2,3-dicarboxylate
|
Quantity
|
0.103 g
|
Type
|
reactant
|
Smiles
|
C(CC)C1=C(C(=C(C=2CC3=C(C4=CC=CC=C4C(=C3CC12)CCC)CCC)CCC)C(=O)OC)C(=O)OC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Subsequently, the mixture was refluxed for 3 hours
|
Duration
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3 h
|
Type
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FILTRATION
|
Details
|
After filtration
|
Type
|
CUSTOM
|
Details
|
the solvent in the mixture was removed in vacuum
|
Type
|
ADDITION
|
Details
|
Chloroform was added
|
Type
|
FILTRATION
|
Details
|
the mixture was again filtered
|
Type
|
CUSTOM
|
Details
|
Recrystallization from chloroform/methanol
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)C1=C(C(=C(C2=CC3=C(C4=CC=CC=C4C(=C3C=C12)CCC)CCC)CCC)C(=O)OC)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.076 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 74.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |